Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

High-purity (≥98%) Trimetazidine EP Impurity H (CAS 53531-01-4) is a critical reference standard for trimetazidine analysis. The unique ethyl carbamate group at the N4 position imparts distinct chromatographic retention (logP 1.86 vs. 0.80 for API) essential for EP monograph compliance. It enables HPLC/UPLC method validation with an LOQ of 0.015% (well below ICH Q3B thresholds), robust forced degradation tracking via m/z 338.4, and supports ANDA/DMF submissions for generic trimetazidine products. Fully characterized; available in research and bulk quantities.

Molecular Formula C17H26N2O5
Molecular Weight 338.4 g/mol
CAS No. 53531-01-4
Cat. No. B140867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate
CAS53531-01-4
Synonyms4-[(2,3,4-Trimethoxyphenyl)methyl]-1-piperazinecarboxylic Acid Ethyl Ester; 
Molecular FormulaC17H26N2O5
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC
InChIInChI=1S/C17H26N2O5/c1-5-24-17(20)19-10-8-18(9-11-19)12-13-6-7-14(21-2)16(23-4)15(13)22-3/h6-7H,5,8-12H2,1-4H3
InChIKeyRPRSCQFIVQGRJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate (CAS 53531-01-4): An Essential Reference Standard for Trimetazidine Quality Control


Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate (CAS 53531-01-4), also known as Trimetazidine EP Impurity H, is a piperazine carboxylate derivative with the molecular formula C17H26N2O5 and a molecular weight of 338.4 g/mol . It is a key impurity of the anti-anginal drug trimetazidine (CAS 5011-34-7) . The compound features an ethyl carbamate substituent at the piperazine nitrogen, which distinguishes it from the parent API and other related impurities [1]. Its structural uniqueness makes it an indispensable reference material for pharmaceutical analysis, particularly in HPLC method development and validation for trimetazidine formulations [2].

Why Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate Cannot Be Replaced by Generic Piperazine Analogs in Regulated Workflows


Generic substitution of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate with other piperazine derivatives is not feasible due to its specific regulatory designation as Trimetazidine EP Impurity H [1]. This compound possesses a unique structural signature—the ethyl carbamate group at the N4 position of the piperazine ring—that is absent in the parent drug trimetazidine and other common impurities [2]. This modification alters physicochemical properties such as logP (1.86 vs. 0.80 for trimetazidine) and boiling point (426.1°C vs. 364.0°C) . Consequently, it exhibits distinct chromatographic retention behavior and spectral characteristics, making it essential for accurate HPLC method development and validation as mandated by the European Pharmacopoeia [3].

Quantitative Differentiation of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate from Trimetazidine and Other Impurities


Regulatory Specification: Unambiguous Identity as EP Impurity H vs. Unspecified Impurities

Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate is formally designated as Trimetazidine EP Impurity H, a specified impurity in the European Pharmacopoeia monograph for trimetazidine [1]. In contrast, other piperazine derivatives such as N-methyltrimetazidine (CAS 53960-20-6) are not specified EP impurities and lack this regulatory standing . The UPLC method validated by Aparna et al. (2025) resolves Impurity H from eight other trimetazidine-related impurities (A–I) with baseline separation, achieving a limit of quantification (LOQ) of 0.015% relative to the API peak [2].

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Physicochemical Property Divergence: Elevated Boiling Point and LogP vs. Trimetazidine

The introduction of an ethyl carbamate group at the piperazine N4 position substantially increases both lipophilicity and thermal stability relative to trimetazidine. The logP of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate is 1.86 , compared to 0.80 for trimetazidine , a 2.3-fold increase. The predicted boiling point is 426.1°C , versus 364.0°C for trimetazidine .

Physicochemical Characterization Chromatography Method Development

Structural Distinction: Unique Carbamate Moiety Differentiates from N-Methyl and Unsubstituted Analogs

Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate contains an ethyl carbamate group (N-COOEt) at the piperazine N4 position, a structural feature absent in trimetazidine (NH at N4) and N-methyltrimetazidine (N-CH3 at N4) [1]. This modification increases the molecular weight from 266.34 g/mol (trimetazidine) to 338.40 g/mol .

Structural Chemistry Impurity Identification Synthesis Control

Critical Application Scenarios for Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate Based on Verified Evidence


HPLC Method Development and Validation for Trimetazidine Impurity Profiling

Use Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate as a primary reference standard to develop and validate UPLC or HPLC methods for quantifying Impurity H in trimetazidine drug substance and drug product [1]. The validated UPLC method achieves an LOQ of 0.015%, well below the ICH Q3B identification threshold of 0.05%, enabling robust impurity monitoring during stability studies [1].

Quality Control and Batch Release of Trimetazidine API and Formulations

Incorporate Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate as a system suitability standard in routine QC testing of trimetazidine batches. The European Pharmacopoeia monograph mandates the control of Impurity H, and use of a certified reference standard ensures compliance with regulatory specifications [2][3].

Forced Degradation Studies to Identify Potential Degradation Pathways

Employ Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate as a marker in forced degradation studies of trimetazidine formulations. Its distinct chromatographic retention (driven by logP 1.86) and mass spectral signature (m/z 338.4) allow for precise tracking of its formation or disappearance under stress conditions (heat, light, humidity, oxidation) .

Regulatory Submissions for Trimetazidine Generic Drugs (ANDA/DMF)

Provide characterized Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate as part of the impurity reference standard package in ANDA and DMF submissions for generic trimetazidine products. The compound's validation as EP Impurity H with a defined specification limit is a critical element for demonstrating pharmaceutical equivalence and product safety [2][3].

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